(2R)-5-bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide
Description
Properties
IUPAC Name |
(7R)-4-bromo-3-fluoro-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrFN2O2/c1-16(2,22)7-3-4-8-11(5-7)20-14-9(15(19)21)6-10(18)13(17)12(8)14/h6-7,20,22H,3-5H2,1-2H3,(H2,19,21)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKXBBUMHPYPAU-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC2=C(C1)NC3=C2C(=C(C=C3C(=O)N)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CCC2=C(C1)NC3=C2C(=C(C=C3C(=O)N)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R)-5-bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is a derivative of carbazole, a bicyclic structure known for various biological activities, including antitumor and antimicrobial properties. The specific combination of functional groups in this compound may confer distinct biological activities, making it a candidate for further investigation.
The molecular formula of this compound is C16H18BrFN2O2, with a molecular weight of approximately 369.23 g/mol. The compound features a carbazole core with bromine and fluorine substituents, which can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18BrFN2O2 |
| Molecular Weight | 369.23 g/mol |
| Boiling Point | 516.3 ± 50.0 °C (Predicted) |
| Density | 1.570 ± 0.06 g/cm³ (Predicted) |
| pKa | 14.82 ± 0.40 (Predicted) |
Biological Activity
The biological activity of this compound remains largely unexplored; however, compounds with similar structures have demonstrated various bioactivities:
- Antitumor Activity : Carbazole derivatives have been studied for their potential to inhibit cancer cell proliferation. For instance, some analogs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Antibacterial Properties : Research indicates that carbazole derivatives possess antibacterial properties against several strains of bacteria. The presence of halogen atoms like bromine and fluorine may enhance these effects by increasing lipophilicity and membrane permeability.
- Antiviral Effects : Some studies have identified carbazole derivatives as potential inhibitors of viral enzymes, such as the HCV NS5B polymerase . These findings suggest that similar compounds could be investigated for antiviral applications.
Future Directions
Given the promising biological activities associated with carbazole derivatives and the unique structure of this compound, future research should focus on:
- In Vitro Studies : Conducting cell-based assays to evaluate the compound's cytotoxicity and mechanism of action against various cancer cell lines.
- Antimicrobial Testing : Assessing the antibacterial and antifungal properties through standardized microbiological methods.
- Structure–Activity Relationship (SAR) Studies : Investigating how variations in the molecular structure impact biological activity to optimize the compound for therapeutic use.
Comparison with Similar Compounds
BMS-986142: A Reversible BTK Inhibitor
BMS-986142 (CAS: N/A) is a carbazole-based BTK inhibitor with the formula C₃₂H₃₀F₂N₄O₄ . Key structural and functional differences include:
BMS-986142’s locked atropisomers enhance conformational stability, improving potency and selectivity . The target compound’s bromo substituent may alter binding kinetics due to bromine’s larger van der Waals radius compared to fluorine.
BMS-935177: Tricyclic BTK Inhibitor
BMS-935177 (CAS: N/A) is a tricyclic carbazole inhibitor (C₂₇H₂₇FN₄O₃) with a quinazolin-3-yl group .
| Feature | Target Compound | BMS-935177 |
|---|---|---|
| Core Structure | Tetrahydrocarbazole | Tricyclic carbazole-quinazolinone hybrid |
| Substituents | C5-Br, C6-F | C7-hydroxypropan-2-yl, quinazolinone at C4 |
| Molecular Weight | 369.23 g/mol | 474.5 g/mol |
BMS-935177’s tricyclic system improves kinase selectivity, while the target compound’s simpler structure may offer synthetic advantages .
GDC-0853: Noncovalent BTK Inhibitor
GDC-0853 (CAS: N/A) is a pyrimidine-based inhibitor (C₂₃H₂₁FN₆O₂) with distinct pharmacophore features :
| Feature | Target Compound | GDC-0853 |
|---|---|---|
| Core Structure | Tetrahydrocarbazole | Pyrimidine |
| Binding Mode | Potential covalent interaction | Noncovalent reversible binding |
| Selectivity | Underexplored | High selectivity for BTK over Tec kinases |
The target compound’s carboxamide group may mimic GDC-0853’s hydrogen-bonding interactions, but its carbazole core could confer different pharmacokinetic profiles .
Structural-Activity Relationship (SAR) Insights
- Halogen Effects : Bromine at C5 (target) vs. fluorine in BMS-986142 may influence lipophilicity and target engagement . Bromine’s electron-withdrawing effects could enhance binding to hydrophobic kinase pockets .
- Stereochemistry : The (2R)-hydroxypropan-2-yl group in the target compound mirrors the locked atropisomers in BMS-986142, suggesting a role in conformational stabilization .
- Carboxamide Position : The C8-carboxamide in both the target compound and BMS-986142 is critical for hydrogen bonding with BTK’s hinge region .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing the carbazole core of this compound, and how can purity be optimized?
- Methodology : The carbazole scaffold can be synthesized via Suzuki-Miyaura cross-coupling reactions using boronic acid derivatives and halogenated precursors. For example, 9-tert-butoxycarbonyl-5,8-dimethyl-9H-carbazole-3-boronic acid (as in ) reacts with aryl halides under Pd(PPh₃)₄ catalysis in 1,4-dioxane/water with Na₂CO₃ as a base. Purification involves recrystallization from acetonitrile or column chromatography to remove Pd residues and byproducts .
- Critical Step : Optimize reaction time (48–72 hours) and stoichiometry (1:1.1 molar ratio of boronic acid to halide) to minimize side products.
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Analytical Workflow :
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ for solubility; focus on diagnostic signals (e.g., NH at δ ~12 ppm, aromatic protons at δ 7–8 ppm) .
- IR Spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and hydroxyl groups (broad O-H stretch ~3300 cm⁻¹) .
- Mass Spectrometry (EI/ESI+) : Validate molecular ion peaks (e.g., M⁺• at m/z 316) and fragmentation patterns .
Advanced Research Questions
Q. How can conformational stability (e.g., atropisomerism) be analyzed and controlled during synthesis?
- Strategy : Introduce steric hindrance via bulky substituents (e.g., 2-hydroxypropan-2-yl) to lock rotational freedom, as seen in BTK inhibitor BMS-986142 ( ). Use dynamic NMR (variable-temperature studies) or X-ray crystallography (SHELXL refinement) to confirm atropisomer stability .
- Data Contradiction : If crystallographic data shows disorder, apply SHELXL’s RIGU and SIMU restraints to model anisotropic displacement parameters .
Q. What structure-activity relationship (SAR) insights guide potency optimization against BTK?
- Key Modifications :
- Computational Validation : Perform molecular docking (AutoDock Vina) to predict binding modes in BTK’s ATP-binding pocket .
Q. Which in vivo models are appropriate for evaluating therapeutic efficacy in autoimmune diseases?
- Experimental Design :
- Rodent Models : Collagen-induced arthritis (CIA) in mice or lupus-prone NZB/W F1 mice.
- Dosage : Administer 10–30 mg/kg orally; monitor BTK occupancy in B cells via phospho-BTK ELISA .
- Safety : Assess hepatotoxicity (ALT/AST levels) and immunophenotyping (CD19+ B cell counts) .
Q. How can crystallographic data discrepancies (e.g., twinning, poor resolution) be resolved during refinement?
- SHELXL Workflow :
- Twinning Detection : Use TWIN and BASF commands to refine twinned data (e.g., hemihedral twinning in PDB:73T) .
- High-Resolution Limits : For data with d < 1.0 Å, apply anisotropic refinement and TLS parameterization .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
